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Compound of Interest

Compound Name: 2,6-Diaminopyridine

Cat. No.: B056273 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of the crystal structure

analysis of 2,6-diaminopyridine, a key heterocyclic building block in medicinal chemistry and

materials science. This document details the experimental protocols for its crystallization and

structure determination, presents key crystallographic data in a structured format, and

visualizes the intricate network of intermolecular interactions that govern its solid-state

assembly.

Introduction
2,6-Diaminopyridine (DAP) is a versatile organic compound whose molecular structure allows

for a rich variety of intermolecular interactions, making its crystal engineering and

polymorphism subjects of significant interest. The presence of two primary amine groups and a

pyridine ring nitrogen atom provides multiple sites for hydrogen bonding, leading to robust

supramolecular architectures. Understanding the precise three-dimensional arrangement of

DAP in the crystalline state is paramount for controlling its physicochemical properties, such as

solubility and stability, which are critical in the context of drug development and the design of

novel materials. This guide focuses on the crystal structure of a recently identified polymorph of

2,6-diaminopyridine, offering a detailed exploration of its structural landscape.
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The crystal structure of a polymorph of 2,6-diaminopyridine (denoted as Form II) has been

determined by single-crystal X-ray diffraction. The key crystallographic parameters are

summarized in the tables below.

Crystal Data and Structure Refinement
Parameter Value[1]

Empirical Formula C₅H₇N₃

Formula Weight 109.13

Crystal System Orthorhombic

Space Group P b c a[1]

a (Å) 5.1217[1]

b (Å) 9.8397[1]

c (Å) 21.914[1]

α (°) 90[1]

β (°) 90[1]

γ (°) 90[1]

Volume (Å³) 1104.9

Z 8

Note: Further refinement details such as temperature, radiation source, and R-factors are

typically reported in the primary crystallographic publication.

Selected Bond Lengths and Angles
Detailed analysis of the molecular geometry of 2,6-diaminopyridine reveals important

structural characteristics. While the complete list of bond lengths and angles is extensive, a

selection of key parameters for the protonated form, 2,6-diaminopyridinium chloride, provides

insight into the molecule's geometry. In the non-protonated form, these values will be similar

but influenced by the absence of protonation on the pyridine nitrogen.
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Bond Length (Å)

C1-N1-C1' -

N1-C1-C2 -

Angle Value (°)

C1-N1-C1' 123.37 (8)[2][3]

N1-C1-C2 118.83 (6)[2][3]

Note: The provided angles are for the 2,6-diaminopyridinium cation and illustrate the effect of

protonation on the ring geometry.[2][3] The C—N(H)⁺—C angle is enlarged, while the N1—C1

—C2 angle is reduced compared to the neutral molecule.[2][3]

Experimental Protocols
The determination of the crystal structure of 2,6-diaminopyridine involves two critical stages:

the growth of high-quality single crystals and the subsequent analysis by X-ray diffraction.

Crystallization
Single crystals of the orthorhombic polymorph (Form II) of 2,6-diaminopyridine can be

obtained through sublimation of the commercially available powder.[4] Recrystallization from

solvents such as acetone or toluene has also been shown to yield this polymorph as the major

phase.[4]

A general procedure for crystallization via slow evaporation, a commonly used technique for

small organic molecules, is as follows:

Solvent Selection: Dissolve the 2,6-diaminopyridine powder in a suitable solvent (e.g.,

acetone, toluene) at an elevated temperature to achieve a saturated or near-saturated

solution.

Filtration: Hot-filter the solution to remove any insoluble impurities.
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Slow Evaporation: Cover the vessel containing the solution with a perforated film or leave it

slightly open to allow for slow evaporation of the solvent at room temperature.

Crystal Growth: As the solvent evaporates, the concentration of the solute will increase,

leading to supersaturation and subsequent crystal formation. The process should be left

undisturbed to promote the growth of large, well-defined single crystals.

Isolation: Once suitable crystals have formed, they can be carefully isolated from the mother

liquor.

Single-Crystal X-ray Diffraction
The following outlines a typical workflow for the collection and analysis of single-crystal X-ray

diffraction data:
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Data Collection

Data Processing and Structure Solution

Structure Refinement

Crystal Mounting

Diffractometer Setup

X-ray Data Collection

Data Integration and Scaling
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Structure Solution (Direct Methods)

Full-Matrix Least-Squares Refinement

Hydrogen Atom Placement

Structure Validation
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Figure 1: Experimental workflow for single-crystal X-ray diffraction.
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Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature

(typically 100-173 K) to minimize thermal vibrations. X-ray data are collected by rotating the

crystal and recording the diffraction pattern.

Data Processing: The raw diffraction data are integrated and scaled to obtain a set of unique

reflection intensities.

Structure Solution: The crystal structure is solved using direct methods or Patterson methods

to obtain an initial model of the atomic positions.

Structure Refinement: The initial model is refined against the experimental data using full-

matrix least-squares methods. Hydrogen atoms are typically located in the difference Fourier

map and refined isotropically.

Validation: The final refined structure is validated using crystallographic software to ensure

its quality and accuracy.

Intermolecular Interactions and Crystal Packing
The crystal packing of 2,6-diaminopyridine is dominated by a network of intermolecular

hydrogen bonds. The amino groups act as hydrogen-bond donors, while the pyridine nitrogen

and the amino nitrogens can act as hydrogen-bond acceptors.

In the crystal structure of the protonated form, 2,6-diaminopyridinium chloride, the cations and

anions are arranged in sheets.[2][5] The crystal packing is stabilized by N—H···Cl hydrogen

bonds and slipped π–π stacking interactions between the pyridine rings.[2][5]

For the neutral Form II polymorph, the packing is described as a bilayer-type arrangement.[4]

The primary intermolecular interactions are N–H···N hydrogen bonds, which are crucial in

forming the supramolecular assembly.[6]
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Figure 2: Schematic of potential hydrogen bonding interactions.

This intricate network of non-covalent interactions dictates the overall crystal packing, leading

to a stable three-dimensional structure. The understanding of these interactions is fundamental
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for predicting and designing new crystalline forms of 2,6-diaminopyridine with desired

properties.

Conclusion
This technical guide has provided a detailed overview of the crystal structure analysis of 2,6-
diaminopyridine. The presented crystallographic data, experimental protocols, and analysis of

intermolecular interactions offer valuable insights for researchers and professionals in the fields

of crystallography, medicinal chemistry, and materials science. The ability to form robust

hydrogen-bonded networks makes 2,6-diaminopyridine an excellent candidate for the design

of co-crystals and other supramolecular assemblies with tailored functionalities. Further studies

on its polymorphism and co-crystallization are warranted to fully explore its potential in various

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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